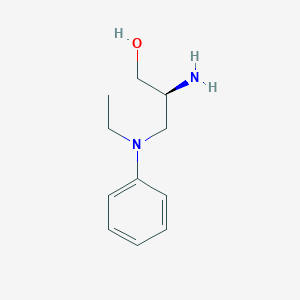
(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol
Descripción general
Descripción
“(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol” is a compound that contains an amino group (-NH2), an ethylphenylamino group, and a hydroxyl group (-OH). The presence of these functional groups suggests that it might participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a chiral center at the 2nd carbon atom due to the presence of four different groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like -OH and -NH2) could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Compound Development
- Researchers have investigated the synthesis and characterization of substituted phenyl azetidines, which involves the use of compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol, closely related to (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol. These compounds have been evaluated for potential antimicrobial activity (Doraswamy & Ramana, 2013).
Applications in Enzymatic Studies
- The compound has been studied for its role in the enzymatic resolution of chiral 1,3-amino alcohols. This process is vital in the asymmetric synthesis of important pharmaceuticals, such as (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Role in Pharmacology
- Pharmacologically valuable new derivatives of 1-phenoxy-3-amino-propane-2-ol, structurally related to (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol, have been developed for the treatment and prophylaxis of heart diseases. Some of these derivatives have beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).
Inhibition of Src Kinase and Anticancer Activities
- A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, structurally similar to (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol, have been synthesized and evaluated as Src kinase inhibitors. These compounds also demonstrated potential anticancer activity on human breast carcinoma cells (Sharma et al., 2010).
Enzymatic Generation for Drug and Gene Delivery
- The synthesis of cyclic polyamines through enzymatic generation, starting from amino alcohols like 3-amino-propan-1-ol, has been explored. This method is significant for drug and gene delivery applications (Cassimjee, Marin, & Berglund, 2012).
Biocatalysis in Pharmaceutical Intermediates
- The compound has been used in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a crucial pharmaceutical intermediate. This process involves the use of microorganisms for enantioselective catalysis (Li et al., 2013).
Immunosuppressive Activity
- 2-Substituted 2-aminopropane-1,3-diols, related in structure to (S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol, have been synthesized and evaluated for their immunosuppressive activity, particularly in the context of organ transplantation (Kiuchi et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-amino-3-(N-ethylanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-13(8-10(12)9-14)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWNRYZUFMYBPI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CO)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H](CO)N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(ethyl(phenyl)amino)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



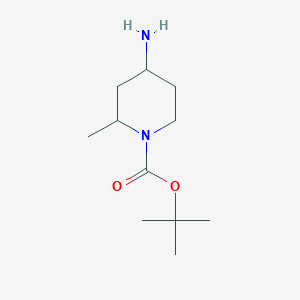


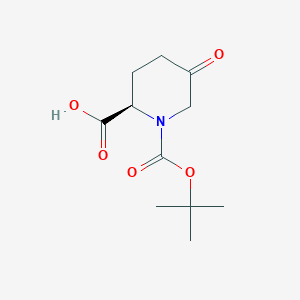
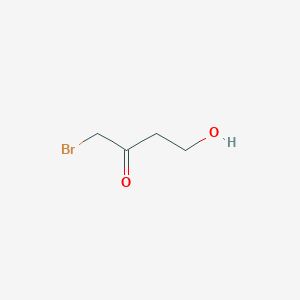

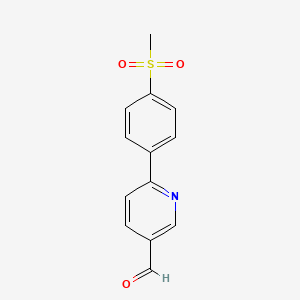

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)

